5(S)-Hete 5(S)-Hete 5(S)-HETE is produced by the action of 5-LO on arachidonic acid to give 5(S)-HpETE, followed by reduction of the hydroperoxide. 5(S)-HETE has proliferative and chemotactic effects on granulocytes. When further metabolized to 5-oxoETE, it is a more potent eosinophil chemoattractant than leukotriene B4.2,3
5S-Hete, also known as 5(S)-hete, belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 5S-hete is considered to be an eicosanoid lipid molecule. 5S-Hete is considered to be a practically insoluble (in water) and relatively neutral molecule. 5S-Hete has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, 5S-hete is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 5S-hete is involved in the salicylate-sodium action pathway, the magnesium salicylate action pathway, the valdecoxib action pathway, and the lumiracoxib action pathway. 5S-Hete is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.
5(S)-HETE is a HETE having a (5S)-hydroxy group and (6E)-, (8Z)-, (11Z)- and (14Z)-double bonds. It has a role as a human metabolite and a mouse metabolite. It derives from an icosa-6,8,11,14-tetraenoic acid. It is a conjugate acid of a 5(S)-HETE(1-).
Brand Name: Vulcanchem
CAS No.: 70608-72-9
VCID: VC20780434
InChI: InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14-/t19-/m1/s1
SMILES: CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol

5(S)-Hete

CAS No.: 70608-72-9

Cat. No.: VC20780434

Molecular Formula: C20H32O3

Molecular Weight: 320.5 g/mol

* For research use only. Not for human or veterinary use.

5(S)-Hete - 70608-72-9

Specification

Description 5(S)-HETE is produced by the action of 5-LO on arachidonic acid to give 5(S)-HpETE, followed by reduction of the hydroperoxide. 5(S)-HETE has proliferative and chemotactic effects on granulocytes. When further metabolized to 5-oxoETE, it is a more potent eosinophil chemoattractant than leukotriene B4.2,3
5S-Hete, also known as 5(S)-hete, belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 5S-hete is considered to be an eicosanoid lipid molecule. 5S-Hete is considered to be a practically insoluble (in water) and relatively neutral molecule. 5S-Hete has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, 5S-hete is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 5S-hete is involved in the salicylate-sodium action pathway, the magnesium salicylate action pathway, the valdecoxib action pathway, and the lumiracoxib action pathway. 5S-Hete is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.
5(S)-HETE is a HETE having a (5S)-hydroxy group and (6E)-, (8Z)-, (11Z)- and (14Z)-double bonds. It has a role as a human metabolite and a mouse metabolite. It derives from an icosa-6,8,11,14-tetraenoic acid. It is a conjugate acid of a 5(S)-HETE(1-).
CAS No. 70608-72-9
Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
IUPAC Name (5S,6Z,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid
Standard InChI InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14-/t19-/m1/s1
Standard InChI Key KGIJOOYOSFUGPC-GJIFHELSSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C=C/[C@H](CCCC(=O)O)O
SMILES CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O
Canonical SMILES CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O
Appearance Assay:≥98%A solution in ethanol

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